(2Z)-(1-Methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile
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Overview
Description
(2Z)-(1-Methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile is an organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-(1-Methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile typically involves the condensation of 1-methyl-1,3-dihydro-2H-benzimidazole with acetonitrile under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2Z)-(1-Methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
(2Z)-(1-Methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-(1-Methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A parent compound with a similar core structure but lacking the acetonitrile group.
1-Methylbenzimidazole: Similar to the parent compound but with a methyl group attached to the nitrogen atom.
2-Cyanobenzimidazole: Contains a cyano group at the 2-position, similar to the acetonitrile group in the target compound.
Uniqueness
(2Z)-(1-Methyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile is unique due to its specific structural features, such as the presence of both a methyl group and an acetonitrile group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C10H9N3 |
---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
(2Z)-2-(3-methyl-1H-benzimidazol-2-ylidene)acetonitrile |
InChI |
InChI=1S/C10H9N3/c1-13-9-5-3-2-4-8(9)12-10(13)6-7-11/h2-6,12H,1H3/b10-6- |
InChI Key |
GMLTWTHAVCBYPE-POHAHGRESA-N |
Isomeric SMILES |
CN\1C2=CC=CC=C2N/C1=C/C#N |
Canonical SMILES |
CN1C2=CC=CC=C2NC1=CC#N |
Origin of Product |
United States |
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